![molecular formula C16H11ClN6O2 B2415884 N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 881082-71-9](/img/structure/B2415884.png)
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
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Overview
Description
“N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis process can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of “N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Scientific Research Applications
- Pyrazolo[3,4-d]pyrimidines have drawn attention due to their anti-proliferative and antitumor properties . Specifically, compounds like N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide have been evaluated for their cytotoxic effects against cancer cell lines.
- Notably, derivatives with specific substitutions at N-1 and C-6 positions demonstrated better inhibitory activity against breast adenocarcinoma (MCF-7) cells . Further optimization of these compounds could lead to novel anticancer agents.
Anticancer Activity
Antimicrobial Activity
Future Directions
The future directions for “N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide” and similar compounds include further investigations into their anticancer activity and their potential as novel CDK2 inhibitors . There is an urgent need for new, improved medicines , and these compounds could potentially contribute to this field.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the protein tyrosine kinase (PTK) family, which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. This inhibition is significant, with IC50 values of 0.054, 0.135, and 0.034 μM for the most active derivatives . By inhibiting EGFR-TK, the compound disrupts the normal function of the receptor, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR-TK affects the downstream signaling pathways that are involved in cell proliferation and survival. This includes the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway . The disruption of these pathways leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it has suitable pharmacokinetic properties
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis . Specifically, the compound was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population . It also increased the percentage of apoptotic cells in a time-dependent manner .
properties
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O2/c17-10-3-1-4-11(7-10)23-15-12(8-20-23)14(18-9-19-15)21-22-16(24)13-5-2-6-25-13/h1-9H,(H,22,24)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNATLNKMHOOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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